molecular formula C14H13N3S B2719946 N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine CAS No. 190437-54-8

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine

Cat. No.: B2719946
CAS No.: 190437-54-8
M. Wt: 255.34
InChI Key: XVHLDYKNAMJOQI-UHFFFAOYSA-N
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Description

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is an organic compound that features a benzothiazine core with a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-pyridinylmethylamine with 2-chlorobenzothiazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazine ring.

    Reduction: Reduced forms of the benzothiazine ring.

    Substitution: Substituted benzothiazine derivatives with various functional groups.

Scientific Research Applications

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine is unique due to the presence of both the benzothiazine ring and the pyridinylmethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)-1,4-dihydro-3,1-benzothiazin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-2-4-13-12(3-1)10-18-14(17-13)16-9-11-5-7-15-8-6-11/h1-8H,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHLDYKNAMJOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=NCC3=CC=NC=C3)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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